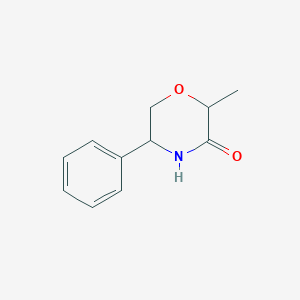

2-Methyl-5-phenylmorpholin-3-one

描述

Significance of Morpholine (B109124) Scaffolds in Heterocyclic Chemistry

The morpholine ring is a fundamental heterocyclic compound that has garnered significant attention in medicinal and organic chemistry. biosynce.comjchemrev.com Its structure, a six-membered ring with an ether and a secondary amine group, bestows upon it a unique combination of advantageous properties. biosynce.com Often classified as a "privileged structure," the morpholine moiety is a common feature in numerous approved and experimental drugs. nih.govresearchgate.net

The significance of the morpholine scaffold stems from several key characteristics:

Metabolic Stability: The morpholine ring is generally stable under metabolic conditions, which is a desirable trait in drug design. nih.gov

Synthetic Accessibility: As a versatile and readily available building block, the morpholine ring can be incorporated into larger molecules through various established synthetic methodologies. nih.govresearchgate.net

Biological Activity: When appropriately substituted, the morpholine scaffold can interact with a wide array of biological targets, acting as a crucial component of a molecule's pharmacophore to enable selective affinity for receptors or inhibit enzyme activity. jchemrev.comnih.gov

These attributes make the morpholine scaffold a frequently used tool for chemists to optimize the drug-like properties of new chemical entities, particularly for compounds targeting the central nervous system (CNS). acs.orgresearchgate.net

Overview of 2-Methyl-5-phenylmorpholin-3-one and its Stereoisomers in Research Contexts

This compound is a specific derivative of the morpholin-3-one (B89469) core structure. The "-one" suffix indicates a carbonyl group (C=O) at the 3-position of the morpholine ring, making it a lactam (a cyclic amide). The structure is further defined by a methyl group at the 2-position and a phenyl group at the 5-position.

The presence of two stereocenters in the molecule—at carbon 2 (C2) and carbon 5 (C5)—means that this compound can exist as multiple stereoisomers. These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The relative orientation of the methyl and phenyl groups determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). Each of these diastereomers (cis and trans) exists as a pair of enantiomers (non-superimposable mirror images).

For example, the cis-isomer refers to the diastereomer where the methyl and phenyl groups are on the same face of the morpholine ring. This diastereomer itself is a racemic mixture of two enantiomers: (2S,5R)-2-methyl-5-phenylmorpholin-3-one and (2R,5S)-2-methyl-5-phenylmorpholin-3-one. In research, this compound is often studied in the context of being a metabolite of other chemical entities or as a chiral building block for the synthesis of more complex molecules. The specific stereochemistry is crucial as it dictates the molecule's shape and how it interacts with other chiral molecules, such as biological receptors or enzymes.

Historical Development of Research on Substituted Morpholin-3-ones

Research into morpholine derivatives has a long history, driven by their pharmacological potential. The development of synthetic methods to create substituted morpholinones has been a key area of focus, allowing chemists to explore a wide chemical space and study structure-activity relationships.

Early research often involved the cyclization of α-amino acids or β-amino alcohols. For instance, methods for creating the morpholin-3-one ring have involved the ring-closing reactions of α-(2-chloroethoxy)-amides under basic conditions. researchgate.net Over time, more sophisticated and efficient synthetic strategies have been developed. These include multicomponent reactions, which allow for the assembly of complex molecules in a single step, and organocatalytic asymmetric cycloadditions to produce enantiomerically pure morpholin-3-ones. researchgate.netacs.org

A significant advancement in the field has been the use of aza-oxyallyl cations as intermediates in the synthesis of morpholine-3-ones. researchgate.net The synthesis of chiral morpholinones has also been achieved through the condensation of natural products like L-ephedrine with aldehydes and a cyanide source, demonstrating the use of the "chiral pool" to generate optically pure compounds. rsc.org The continuous need for diversely substituted morpholines in drug discovery has spurred the development of novel synthetic routes that allow for rapid and modular access to these valuable heterocyclic scaffolds. acs.org

List of Chemical Compounds

Structure

3D Structure

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

2-methyl-5-phenylmorpholin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) |

InChI 键 |

DMGWZHKSDAHSJK-UHFFFAOYSA-N |

规范 SMILES |

CC1C(=O)NC(CO1)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Methyl 5 Phenylmorpholin 3 One and Its Analogs

General Strategies for Morpholine (B109124) Ring Formation

The construction of the morpholin-3-one (B89469) scaffold is principally achieved through the formation of key carbon-nitrogen and carbon-oxygen bonds in a cyclization process. Two prevalent strategies involve the intramolecular cyclization of amino alcohol intermediates and the intermolecular coupling of specific precursors.

Cyclization of Amino Alcohol Intermediates

A fundamental and widely employed method for forming the morpholine ring is the cyclization of N-substituted amino alcohol precursors. This strategy relies on the formation of an amide bond followed by an ether linkage, or vice versa, to close the six-membered ring.

The synthesis often begins with a vicinal amino alcohol, which contains both the amine and alcohol functionalities required for ring formation. The nitrogen atom is typically first functionalized, for instance, by reaction with an appropriate electrophile. Subsequent intramolecular cyclization, often promoted by a base or dehydrating agent, leads to the formation of the morpholine ring. For example, N-propargyl amino alcohols can undergo heterocyclization when heated with sodium hydride to form dehydromorpholines.

Table 1: Examples of Cyclization Reactions for Morpholine Synthesis

| Starting Material | Reagents/Conditions | Product Type |

|---|---|---|

| N-propargyl amino alcohols | NaH, heat | Dehydromorpholines |

| N-Boc-protected amino diol | NaH | Morpholine derivatives |

This table illustrates various precursors and conditions for the cyclization strategy.

Coupling Reactions Involving α-Halo Acid Chlorides and Related Electrophiles

Another robust strategy for constructing the morpholin-3-one ring involves the reaction between an N-substituted amino alcohol and an α-halo acid chloride or a related bifunctional electrophile. This approach builds the ring by sequentially forming an amide and then an ether linkage.

In a typical sequence, an N-substituted-2-amino alcohol is reacted with an α-haloacetyl chloride, such as 2-chloroacetyl chloride. This reaction forms an intermediate α-haloacetamide. Subsequent intramolecular Williamson ether synthesis, typically induced by a base, results in the cyclization to the morpholin-3-one core. The choice of base and reaction conditions can influence the yield and purity of the final product.

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry of substituents on the morpholine ring is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. Enantioselective and diastereoselective synthetic methods are therefore of significant interest.

Utilization of Chiral Precursors (e.g., R-phenylglycinol, R-glycidol)

A common and effective strategy to introduce chirality into the morpholin-3-one structure is to start with enantiomerically pure precursors. The use of commercially available chiral building blocks, such as (R)-phenylglycinol or (R)-glycidol, allows for the direct incorporation of a stereocenter into the final molecule.

For instance, using an enantiomerically pure N-Boc-protected amino alcohol can lead to the formation of chiral cis-3,5-disubstituted morpholines. The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition to α-amino sulfinylimines bearing a chiral auxiliary. nih.gov This approach ensures that the desired stereoisomer is produced with high optical purity.

Stereochemical Control in Cyclization Reactions (e.g., favoring trans isomer)

The diastereoselectivity of the cyclization step itself can be controlled to favor the formation of a specific isomer. The thermodynamic and kinetic stability of the transition states leading to different diastereomers often dictates the final product ratio. In many syntheses of substituted morpholines, the cyclization process preferentially yields the more stable trans isomer. nih.gov This stereochemical outcome is influenced by factors such as steric hindrance and the nature of the substituents on the ring. The initial stereocenter can be exploited to set subsequent stereocenters with excellent diastereoselectivity. nih.gov

Asymmetric Catalysis and Synthesis of Enantiomerically Pure Forms

Asymmetric catalysis represents a powerful tool for the synthesis of enantiomerically pure morpholin-3-ones. This approach utilizes a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, thereby creating a stereocenter with high enantiomeric excess.

Various catalytic systems have been developed for this purpose. For example, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones. researchgate.net Organocatalysis has also been employed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov These methods offer an efficient route to chiral morpholinones from achiral starting materials. A biocatalytic route employing an imine reductase (IRED) has been developed for the scalable and highly efficient manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com

Table 2: Chiral Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-5-phenylmorpholin-3-one |

| (R)-phenylglycinol |

| (R)-glycidol |

| (S)-3-(4-(trifluoromethyl)phenyl)morpholine |

| cis-3,5-disubstituted morpholines |

| trans-2-phenyl-3-(trifluoromethyl)piperazines |

| cis-2-phenyl-3-(trifluoromethyl)piperazines |

| N-Boc-protected amino alcohol |

| 2-chloroacetyl chloride |

Functionalization and Derivatization Approaches

Functionalization of the morpholinone core allows for the systematic modification of its properties. Key approaches include derivatization at the nitrogen atom and the carbon backbone, enabling the creation of diverse molecular architectures.

Modification of the nitrogen atom within the morpholine ring is a common strategy for structural diversification. N-methylation and more general reductive alkylation methods provide direct pathways to introduce a variety of alkyl substituents.

N-Methylation: This reaction specifically introduces a methyl group onto the secondary amine of the morpholine ring. A standard method involves the use of methyl iodide in a suitable solvent such as dimethylformamide (DMF). For instance, the N-methylation of a (S,S)-2-(phenyl)-3,5,5-trimethylmorpholine analog was successfully achieved using methyl iodide in DMF at 70 °C. core.ac.uk This approach is a straightforward and effective way to achieve N-methylation.

Reductive Alkylation: For the introduction of alkyl groups larger than methyl, reductive alkylation is a versatile technique. This process typically involves reacting the parent morpholine with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (Na(OAc)3BH) is a commonly used reducing agent for this transformation. For example, N-ethyl and N-propyl groups have been introduced onto morpholine analogs by reacting the starting amine with acetaldehyde and propionaldehyde, respectively, using Na(OAc)3BH as the catalyst. core.ac.uk This method allows for the controlled introduction of a wide range of N-alkyl substituents.

| Method | Reagents | Substituent Introduced | Reference |

| N-Methylation | Methyl iodide, Dimethylformamide (DMF) | Methyl (-CH3) | core.ac.uk |

| Reductive Alkylation | Acetaldehyde, Na(OAc)3BH | Ethyl (-CH2CH3) | core.ac.uk |

| Reductive Alkylation | Propionaldehyde, Na(OAc)3BH | Propyl (-CH2CH2CH3) | core.ac.uk |

Recent advancements in synthetic chemistry have focused on methods that are more atom-economical and environmentally friendly. mdpi.commagtech.com.cn Cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-N bonds by directly coupling C-H bonds, thus avoiding the need for pre-functionalized starting materials. magtech.com.cnmdpi.com

A novel method for the functionalization of morpholin-2-ones has been developed using a copper-catalyzed oxidative imidation reaction. mdpi.com This CDC reaction facilitates the formation of a C-N bond between the morpholinone ring and a cyclic imide. The reaction proceeds under mild conditions, utilizing copper(I) chloride as an earth-abundant metal catalyst and molecular oxygen as the sole oxidant. mdpi.com

The process is highly regioselective, with functionalization occurring exclusively at the C-3 position of the morpholinone ring. mdpi.com The reaction involves dissolving the morpholinone, the imide, and Cu(I)Cl in acetonitrile (B52724), followed by the addition of acetic acid. The mixture is then heated under an oxygen atmosphere. mdpi.com This approach provides a direct and efficient route to C-3 imidated morpholinones, which are stable compounds. mdpi.com The development of CDC reactions is a significant step towards greener chemistry, as it simplifies synthetic routes and reduces waste. magtech.com.cnsemanticscholar.org

| Reaction Type | Catalyst | Oxidant | Coupling Partners | Key Features | Reference |

| Oxidative Imidation via CDC | Copper(I) chloride (CuCl) | Molecular Oxygen (O2) | Morpholinone & Cyclic Imide | Regioselective C-3 functionalization, Mild conditions, Atom-economical | mdpi.com |

The generation of advanced intermediates from the basic this compound structure is key to accessing more complex molecules. The synthetic methods described previously are instrumental in this process.

N-Alkylation and C-3 Alkylation: As detailed in section 2.3.1, N-alkylation introduces diverse functional groups at the nitrogen atom. core.ac.uk Furthermore, modifications at the C-3 position of the morpholine ring, for example by introducing ethyl or propyl groups, create analogs with altered steric and electronic properties. core.ac.uk These modifications generate a library of compounds from a common scaffold.

CDC for Advanced Intermediates: The products of the cross-dehydrogenative coupling between morpholinones and imides are not only novel compounds but also serve as valuable synthetic intermediates. mdpi.com Their structural features make them suitable substrates for further chemical transformations, potentially leading to the synthesis of functionalized polymers like poly(β-aminoesters) or even more complex architectures such as Proteolysis Targeting Chimeras (PROTACs). mdpi.com

Scalable Synthetic Protocols in Research Environments

The transition from small-scale discovery to larger-scale synthesis for in-depth research requires robust and scalable protocols. Key considerations for scalability include cost-efficiency, environmental impact, and operational simplicity.

The oxidative lactonization of N-substituted diethanolamines provides a scalable route to the morpholin-2-one (B1368128) core. acs.orgnih.gov This method has been demonstrated on a gram scale, indicating its potential for producing larger quantities of the basic heterocyclic structure. acs.org The use of readily available diethanolamines as starting materials further enhances the scalability of this approach. acs.org

Furthermore, the cross-dehydrogenative coupling (CDC) methodology described for functionalizing the morpholinone ring possesses several features that make it amenable to scale-up in a research environment. mdpi.com

Mild Conditions: The reaction proceeds at moderate temperatures (60-80 °C), which is manageable for standard laboratory equipment. mdpi.com

Atom Economy: CDC reactions are inherently atom-economical as they avoid the use of pre-functionalized substrates, reducing the number of synthetic steps and potential waste. mdpi.commagtech.com.cn

Cost-Efficient and Sustainable: The use of an inexpensive, earth-abundant copper catalyst and molecular oxygen as the terminal oxidant makes the process cost-effective and environmentally friendly. mdpi.com

These characteristics suggest that the CDC functionalization of morpholinones is a promising strategy for producing significant quantities of advanced intermediates for further study.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of 2-Methyl-5-phenylmorpholin-3-one Derivatives

The oxidation of morpholine (B109124) derivatives can proceed via several pathways, including C-H oxidation, N-oxidation, and oxidative cleavage of C-C bonds. The specific outcome is highly dependent on the oxidant and the substitution pattern of the morpholine ring.

Research into the copper-catalyzed oxidative cleavage of C(sp³)–C(sp³) bonds in N-aryl morpholines has shown that these reactions can proceed in the presence of air. d-nb.info For ring-substituted morpholines, the position of the substituent influences the selectivity of the bond cleavage. d-nb.info Notably, a methyl group located at the C2 position of the morpholine ring directed the selective cleavage of the C5–C6 bond over the C2–C3 bond with a ratio of 75:25. d-nb.info This suggests that for a compound like this compound, the C-C bond distal to the methyl group would be more susceptible to this type of oxidative cleavage.

Furthermore, visible light-promoted oxidative ring-opening of morpholine derivatives has been achieved using O₂ as the final oxidant. google.com This method avoids harsh conditions and has been successfully applied to N-phenylmorpholine, yielding 2-(N-phenylformamido)ethyl formate (B1220265) with a 75% yield. google.com Such reactions demonstrate that the morpholine ring can be opened through oxidative C-C bond scission, transforming the heterocycle into linear amide derivatives. d-nb.infogoogle.com

Table 1: Oxidative Cleavage of Substituted Morpholine Derivatives This table is interactive. You can sort and filter the data.

| Substrate | Catalyst/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 4-(p-tolyl)morpholine | Cu(CF₃SO₃)₂/Pyridine, Air | Corresponding amide | <32% | d-nb.info |

| 4-morpholinobenzaldehyde | Cu(CF₃SO₃)₂/Pyridine, Air | Corresponding amide | <32% | d-nb.info |

| 1-(4-morpholinophenyl)ethan-1-one | Cu(CF₃SO₃)₂/Pyridine, Air | Corresponding amide | <32% | d-nb.info |

| 2-Methyl-substituted morpholine | Cu(CF₃SO₃)₂/Pyridine, Air | C5-C6 cleavage product & C2-C3 cleavage product (75:25) | - | d-nb.info |

| 4-phenylmorpholine | 4CzIPN, Visible Light, O₂, Acetonitrile (B52724) | 2-(N-phenylformamido)ethyl formate | 75% | google.com |

Reduction Pathways and Transformations

The reduction of this compound would primarily target the carbonyl group of the lactam function. The specific products formed depend on the nature of the reducing agent employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and lactams completely to the corresponding amines. chem-station.comresearchgate.net In the case of this compound, treatment with LiAlH₄ would be expected to reduce the C3-carbonyl group, yielding 2-methyl-5-phenylmorpholine. This transformation converts the morpholin-3-one (B89469) to a substituted morpholine.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce amides or lactams. researchgate.net However, more reactive borohydride reagents or modifications of the reaction conditions can sometimes achieve this transformation. For instance, sodium cyanoborohydride (NaBH₃CN) is a weaker reducing agent than NaBH₄ but is effective for the reduction of iminium cations under acidic conditions, a process known as the Borch reductive amination. chem-station.com While not directly applicable to the lactam, this highlights the tunability of metal hydride reagents. chem-station.com

Table 2: General Reactivity of Metal Hydrides with Carbonyl-Containing Functional Groups This table is interactive. You can sort and filter the data.

| Reducing Agent | Functional Group Reduced | Typical Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amides/Lactams | Amines | chem-station.comresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids | Alcohols | chem-station.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Aldehydes | Alcohols | chem-station.com |

| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Alcohols | researchgate.net |

| Sodium Borohydride (NaBH₄) | Amides, Lactams, Esters | No reaction (generally) | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines/Iminium ions | Amines | chem-station.com |

Exploration of Reaction Mechanisms (e.g., Ozonation of Related Morpholines, Tandem Cyclization)

Ozonation of Related Morpholines

The reaction of morpholine derivatives with ozone has been investigated, revealing mechanisms that involve selective oxidation at specific positions. The ozonation of N-phenylmorpholine in solvents like dichloromethane (B109758) or acetonitrile results in two primary products: a lactam and a diformylderivative. researchgate.netunimib.it These products arise from the selective attack of ozone on the heterocyclic ring at the carbon atoms alpha to the nitrogen. researchgate.netunimib.it Density Functional Theory (DFT) calculations have shown that the reaction proceeds via the insertion of ozone into a C-H bond of a methylene (B1212753) group. researchgate.netunimib.it The regioselectivity is dictated by a lower energy barrier for the ozone attack at the carbon alpha to the nitrogen compared to the carbon alpha to the oxygen. researchgate.net

In the case of unsubstituted morpholine, ozonation can lead to the formation of N-hydroxymorpholine. nih.gov Other significant pathways involve the formation of C-centered radicals following an attack by ozone or hydroxyl radicals. nih.gov These radicals can then react with molecular oxygen to form unstable peroxyl radicals, which can lead to products like formaldehyde (B43269) through subsequent hydrolysis. nih.gov

Tandem Cyclization in Synthesis

While not a reaction of this compound itself, tandem cyclization reactions are crucial for its synthesis and provide mechanistic insights into the formation of the morpholinone ring. Efficient catalytic methods for the enantioselective synthesis of substituted morpholines and piperazines have been developed using a tandem sequence of hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov Another approach involves a palladium-catalyzed Tsuji-Trost reaction followed by an iron-catalyzed heterocyclization to produce disubstituted and trisubstituted morpholines. organic-chemistry.org Tandem reactions involving C-H oxidation, cyclization, and rearrangement have also been employed to construct complex polycyclic systems containing the morpholine motif. acs.org These synthetic strategies highlight the advanced chemical methodologies used to build the core structure of the title compound.

Stability and Degradation Pathways in Controlled Research Settings

The stability of morpholinone structures can be influenced by factors such as substitution, temperature, and the presence of moisture or catalysts. Research on a related morpholin-2-one (B1368128) derivative indicated that while the compound was stable for extended periods when stored at 4 °C, it tended to decompose over several weeks at room temperature. mdpi.com

The lactam bond within the this compound ring is a potential site for hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and the formation of a linear amino acid derivative. The stability of other activated amides, such as N-acyl saccharin, has been studied, revealing that they can undergo hydrolysis in aqueous conditions. acs.org This suggests that the integrity of the morpholinone ring in aqueous environments could be a concern.

In controlled settings, the degradation of the parent morpholine molecule has been studied extensively, particularly its microbial degradation, which proceeds via oxidation and ring cleavage to liberate ammonia. researchgate.net While this is a biological degradation pathway, it underscores the susceptibility of the morpholine ring to cleavage under oxidative conditions, a pathway that could potentially be mimicked in controlled chemical degradation studies. The stability of carbocations, which can be formed as intermediates during certain degradation reactions, is influenced by adjacent atoms and resonance, which would be relevant for the phenyl-substituted position of the title compound. masterorganicchemistry.com

Structural Analysis and Stereochemical Considerations in Research

Conformational Analysis of the Morpholine (B109124) Ring (e.g., Chair Conformation)

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, typically adopts a chair conformation to minimize steric strain. In the case of 2-Methyl-5-phenylmorpholin-3-one, the chair conformation is the most stable arrangement. This has been corroborated by computational molecular mechanics calculations and spectroscopic data. The phenyl and methyl groups attached to the morpholine ring will preferentially occupy equatorial positions to reduce steric hindrance, a common feature in substituted cyclohexanes and related heterocyclic systems.

Influence of Substituents on Molecular Geometry and Ring Puckering

The presence of the methyl group at the 2-position and the phenyl group at the 5-position significantly influences the geometry of the morpholine ring. These substituents affect the puckering of the ring, which describes the deviation of the ring atoms from a mean plane. The steric bulk of the phenyl group, in particular, can lead to a slight flattening of the ring in its vicinity. The interaction between the substituents and the lone pairs of electrons on the oxygen and nitrogen atoms also plays a crucial role in determining the final molecular geometry. The relative orientation of these substituents (cis or trans) will result in different diastereomers with distinct physical and chemical properties.

Advanced Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction of Derivatives)

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

A suite of spectroscopic techniques is indispensable for the structural characterization of this compound and its novel derivatives.

Multinuclear 2D NMR (Nuclear Magnetic Resonance): Techniques like 1H-1H COSY, HSQC, and HMBC are fundamental in establishing the connectivity of atoms within the molecule. beilstein-journals.org 1H NMR provides information about the chemical environment of protons, their multiplicity (singlet, doublet, etc.), and their relative numbers. chemicalbook.comyoutube.comchemicalbook.com 13C NMR complements this by identifying the chemical shifts of the carbon atoms in the structure. cdnsciencepub.com For this compound, specific signals in the 1H NMR spectrum would correspond to the methyl protons, the protons on the morpholine ring, and the protons of the phenyl group.

HRMS (High-Resolution Mass Spectrometry): HRMS is used to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula of the compound and its derivatives.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in a molecule. researchgate.netnist.gov In the spectrum of this compound, characteristic absorption bands would be observed for the C=O (carbonyl) group of the morpholin-3-one (B89469) ring, the C-O-C (ether) linkage, and the C-N (amine) bond, as well as vibrations associated with the aromatic phenyl ring.

Table 1: Key Spectroscopic Data for Phenylmorpholine Derivatives

| Spectroscopic Technique | Observed Features | Reference |

| 1H NMR | Signals corresponding to aromatic and morpholine ring protons. | rsc.org |

| 13C NMR | Resonances for aromatic and morpholine ring carbons. | rsc.org |

| FT-IR | Characteristic stretching frequencies for functional groups. | researchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries and electronic properties. benthamdirect.comgoogle.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals in a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. acs.org The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, stability, and the charge transfer interactions within the molecule. acs.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. google.com For instance, in a study of various monolignols using DFT, the computed HOMO and LUMO energies confirmed that charge transfer occurred within the molecules. google.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons. researchgate.net Negative regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. google.com MEP maps are valuable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. researchgate.net

Mulliken Charge Distribution: Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. acs.org This information is useful for understanding the electrostatic potential and identifying atoms that are likely to be involved in chemical reactions. For example, atoms with more negative charges are more likely to donate electrons. acs.org

A hypothetical DFT analysis of 2-Methyl-5-phenylmorpholin-3-one would provide the energies of its frontier orbitals and its charge distribution, offering clues about its reactivity and potential interaction sites.

DFT calculations are also instrumental in elucidating reaction mechanisms by calculating the energy barriers of transition states. A study on the ozonation of N-phenylmorpholine, a related compound, utilized DFT to investigate the reaction mechanism. The calculations revealed that the reaction proceeds through the insertion of ozone at a carbon-hydrogen bond of the morpholine (B109124) ring. The regioselectivity of the reaction was explained by the significantly lower energy barrier for the attack of ozone at the carbon atom alpha to the nitrogen compared to the one alpha to the oxygen. researchgate.net Furthermore, the study showed that the energy barrier decreases with increasing solvent polarity, which was consistent with experimental observations. researchgate.net Such calculations for this compound could predict its metabolic pathways or its behavior in different chemical environments.

The electronic and nonlinear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics. arkat-usa.org NLO materials can alter the properties of light passing through them and have applications in technologies like data storage and optical switching. google.com Quantum chemical calculations can predict NLO properties such as polarizability (α) and first hyperpolarizability (β). nih.gov For a molecule to have significant NLO properties, it often possesses a donor-acceptor structure and a high degree of π-electron conjugation, leading to a small HOMO-LUMO gap. arkat-usa.org Studies on various chromophores have shown that the introduction of different substituent groups can enhance NLO properties. nih.gov For example, research on indolizine-based chromophores demonstrated that bulky phenyl groups can prevent aggregation and enhance the NLO response in polymer films. researchgate.net Theoretical studies on this compound could determine its potential as an NLO material.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. lookchem.com

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein and the types of interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. arkat-usa.orgmolaid.com Tubulin, a protein that polymerizes to form microtubules, is a key target for anticancer drugs. A study on new phenylmorpholine-linked aminotetrazoles identified two compounds that showed the best interactions with tubulin in molecular docking studies, suggesting a potential mechanism of action for their observed anticancer activity. arkat-usa.org Similarly, docking studies on pyrazole (B372694) derivatives have been used to understand their binding to COX-II, another important drug target. acs.org Docking this compound into the active site of tubulin or other relevant proteins could reveal its potential as a therapeutic agent and guide the design of more potent derivatives.

Table 1: Key Amino Acid Residues in Protein-Ligand Interactions This table is illustrative and based on findings from related compounds, not this compound itself.

| Target Protein | Interacting Ligand Class | Key Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Tubulin | Phenylmorpholine-linked aminotetrazoles | Not specified | Not specified | arkat-usa.org |

| BRD4 (BD1) | Quinazoline-based inhibitors | Asn140 | Hydrogen bonding | nih.govnih.gov |

| FGFR1 | Pyrazole-benzimidazole derivatives | Ala564, Glu562, Asp641 | Hydrogen bonding | sci-hub.se |

Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki) or IC50 value. researchgate.net Lower binding energies indicate a stronger and more stable interaction between the ligand and the protein. For example, in the development of quinazoline-based BET family inhibitors, a lead compound with a phenylmorpholine substitution was optimized to improve its binding affinity. nih.gov A direct comparison of enantiomers showed that the S-enantiomer of phenylmorpholine was preferred, having an approximately 4-fold more potent binding affinity. nih.gov Similarly, another study on quinazoline-based BRD4 inhibitors found that the combination of a phenylmorpholine moiety with a hydroxyethylpyrazole substitution resulted in compounds with comparable binding affinities and cellular activities to clinical candidates. nih.gov These studies exemplify how computational predictions of binding affinity guide the optimization of lead compounds in drug discovery.

Table 2: Illustrative Binding Affinities of Phenylmorpholine-Containing Compounds This table presents data from related compounds to illustrate the concept of binding affinity and does not represent data for this compound.

| Compound Class | Target Protein | Binding Affinity (Kd or IC50) | Significance | Reference |

|---|---|---|---|---|

| Quinazoline-based inhibitor | BRD4 | Kd = 44 nM | Marked improvement in potency | nih.gov |

| Quinazoline-based inhibitor | BRD4 | IC50 = 0.54 µM | Potent cellular activity | nih.gov |

| Quinazoline-based inhibitor with S-phenylmorpholine | BRD4 | ~4-fold more potent | Enantiomeric preference | nih.gov |

| Morpholine ring analog | BRD4 | Kd = 28 nM | Improved binding activity | nih.gov |

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The structure of this compound possesses several key features that dictate its intermolecular interactions. The morpholinone ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. youtube.com The carbonyl oxygen (C=O) of the lactam and the ether oxygen within the morpholine ring are both potential hydrogen bond acceptors. youtube.com These characteristics allow the molecule to form hydrogen bonds with itself or with other molecules, such as biological targets or solvents. nih.gov

Beyond classical hydrogen bonding, other non-covalent interactions are significant for this molecule. The presence of the phenyl ring allows for several distinct interactions:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, a stabilizing interaction common in aromatic compounds.

C-H···π Interactions: Hydrogen atoms from the aliphatic methyl or morpholine ring carbons can interact with the electron-rich face of the phenyl ring.

π-Cation Interactions: In the presence of a cation, the electron-rich phenyl ring can form a favorable interaction. researchgate.net

Table 1: Potential Intermolecular Interaction Sites in this compound

| Interaction Type | Donor/Acceptor Site | Structural Feature Involved |

| Hydrogen Bond | Donor | Amine group (N-H) |

| Hydrogen Bond | Acceptor | Carbonyl Oxygen (C=O) |

| Hydrogen Bond | Acceptor | Ether Oxygen (-O-) |

| π-π Stacking | N/A | Phenyl Ring |

| C-H···π | Acceptor | Phenyl Ring |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Pharmacokinetic Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. pensoft.net For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their therapeutic potential. While no specific QSAR studies for this exact compound are publicly available, research on other morpholine derivatives provides a framework for what such an analysis would entail. e3s-conferences.orgacs.orgnih.gov

A hypothetical QSAR study on this compound derivatives would involve calculating various molecular descriptors:

Electronic Descriptors: Dipole moment, atomic charges (especially on the nitrogen and oxygen atoms), and energies of frontier molecular orbitals (HOMO/LUMO). pensoft.net

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Studies on similar heterocyclic compounds have shown that antioxidant activity, for instance, often increases as parameters like molecular volume, area, and lipophilicity decrease, while the magnitude of the dipole moment increases. pensoft.net For dopamine (B1211576) receptor ligands containing a morpholine ring, 3D-QSAR models have indicated that regions around the phenyl ring and the morpholine nitrogen are crucial for binding affinity. acs.orgnih.gov

Structure-Pharmacokinetic Relationship (SPR) modeling is a related discipline that aims to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound based on its structure. Such models are vital for optimizing the drug-like properties of a lead compound.

In Silico Predictions for Research Guidance (e.g., Molecular Reactivity Analysis, Drug-likeness Parameters)

In silico tools are invaluable for providing preliminary data to guide laboratory research, helping to prioritize compounds and predict their chemical behavior and suitability as drug candidates. nih.govnih.gov

Molecular Reactivity Analysis The reactivity of this compound is governed by its constituent functional groups. The core structure is a lactam (a cyclic amide) within a morpholine framework. The amide bond is generally stable, but the carbonyl carbon is an electrophilic site susceptible to nucleophilic attack. The nitrogen atom is nucleophilic. Research on the functionalization of morpholin-2-ones has demonstrated that the carbon atom alpha to the nitrogen (C2, bearing the methyl group) can be a site for oxidative coupling reactions, indicating its potential for synthetic modification. mdpi.com The phenyl ring is prone to standard electrophilic aromatic substitution reactions, with the substitution pattern directed by the ring's attachment to the morpholine nitrogen. The reactivity of the six-membered morpholinone ring is distinct from the highly strained four-membered β-lactam ring found in antibiotics like penicillins. nih.govnih.gov

Drug-likeness Parameters "Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. units.it One of the most common filters is Lipinski's Rule of Five, which sets thresholds for key physicochemical properties. drugbank.comtiu.edu.iq A compound is considered to have favorable oral bioavailability if it violates no more than one of these rules.

The properties of this compound can be calculated and assessed against these criteria.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Rule | Calculated/Predicted Value | Compliance |

| Molecular Weight | < 500 Da | 191.23 g/mol | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 (C=O, ether O) | Yes |

| LogP (Octanol/water partition coefficient) | ≤ 5 | ~1.4 (Predicted) nih.gov | Yes |

| Violations | ≤ 1 | 0 | Pass |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. taylorandfrancis.commdpi.com This favorable in silico profile, combined with its synthetic tractability, makes it an interesting scaffold for further investigation in medicinal chemistry. mdpi.com

Investigation of Biological Interactions and Molecular Mechanisms

Molecular Target Identification and Characterization

Research into the specific molecular targets of 2-Methyl-5-phenylmorpholin-3-one and its analogues has centered on key components of the central nervous system, particularly neurotransmitter receptors.

Enzyme Inhibition Studies (e.g., specific metabolic enzymes)

Based on the available research, there is no specific information detailing the direct inhibitory effects of this compound on specific metabolic enzymes.

Receptor Modulation Research (e.g., neurotransmitter receptors)

Studies have investigated the activity of analogues of the core morpholine (B109124) structure on nicotinic acetylcholine receptors (nAChRs). Research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which share a similar structural framework, has identified them as antagonists of nAChR function. nih.gov Several of these analogues proved to be more potent antagonists of nAChR function than (S,S)-hydroxybupropion. nih.gov This antagonistic activity at nicotinic receptors is a key aspect of their pharmacological profile, suggesting a potential to modulate cholinergic neurotransmission. nih.govnih.gov

In Vitro Studies on Cellular Pathways and Processes

In vitro research has provided significant insights into how these compounds affect cellular functions, particularly neurotransmitter transport and mechanisms related to cell viability.

Effects on Neurotransmitter Uptake Mechanisms (e.g., Dopamine (B1211576), Norepinephrine)

A primary mechanism of action identified for analogues of this compound is the inhibition of monoamine neurotransmitter reuptake. Specifically, these compounds have been shown to block the dopamine transporter (DAT) and the norepinephrine transporter (NET).

One study synthesized and evaluated a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues for their ability to inhibit the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.gov The findings demonstrated that modifications to the morpholine ring, such as N-alkylation and extensions of the 3-methyl group, could produce compounds with greater potency for DA and NE uptake inhibition compared to parent compounds like (S,S)-hydroxybupropion. nih.govnih.gov

For instance, the (S,S)-5a analogue showed IC50 values of 220 nM for DA uptake inhibition and 100 nM for NE uptake inhibition. nih.gov Further modifications led to even greater potency. Analogues with 3-ethyl (5g) and 3-propyl (5h) groups were the most potent DA uptake inhibitors tested, with IC50 values of 23 nM and 6.0 nM, respectively. nih.gov These two compounds were also among the most potent NE uptake inhibitors, with IC50 values of 19 nM and 9 nM. nih.gov This potent inhibition of dopamine and norepinephrine uptake is a defining characteristic of this class of compounds. nih.govnih.gov

| Compound | Dopamine (DA) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition |

|---|---|---|---|

| (S,S)-5a | 220 | 100 | 390 |

| (S,S)-4a | 630 | 180 | Inactive |

| 5g (3-ethyl analogue) | 23 | 19 | 1800 |

| 5h (3-propyl analogue) | 6.0 | 9 | 300 |

Investigation of Anti-inflammatory Modulatory Effects

Current scientific literature does not provide specific information regarding the anti-inflammatory modulatory effects of this compound.

Research on Antiproliferative or Apoptotic Mechanisms in Cell Lines

While research on the specific antiproliferative activity of this compound is limited, studies on the broader class of morpholin-3-one (B89469) derivatives have revealed significant effects on cancer cell lines.

An investigation into three novel morpholin-3-one derivatives found that they could inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov These compounds were shown to induce apoptosis, a form of programmed cell death. nih.gov The study found that the derivatives caused a partial blockage of the cell cycle at the G1 phase and significantly elevated the levels of two important regulatory proteins, p53 and Fas. nih.gov The researchers suggested that the pro-apoptotic effect of these morpholin-3-one derivatives was associated with the translocation of p53 and the clustering of the Fas receptor, indicating a potential pathway for their anticancer activity. nih.gov These findings highlight morpholin-3-one derivatives as potential candidates for the development of new anti-cancer drugs. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, research has focused on understanding how specific structural modifications influence their biological activity, particularly as agents affecting the central nervous system. Studies on closely related analogs, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholines, provide significant insights into the SAR of this class of compounds. These investigations typically explore modifications at three primary sites: the phenyl ring, the morpholine ring's nitrogen atom, and the alkyl group at the C2 or C3 position of the morpholine ring.

Key findings from these studies indicate that alterations to the morpholine and phenyl moieties can significantly impact potency and selectivity for biological targets like dopamine (DAT) and norepinephrine (NET) transporters. For instance, N-alkylation of the morpholine nitrogen has been shown to modulate activity. While N-methylation may result in comparable potency across various assays, increasing the alkyl chain length to an ethyl or propyl group can lead to a significant enhancement in dopamine and norepinephrine uptake inhibition. google.com

Furthermore, extending the alkyl chain at the C3 position of the morpholine ring from a methyl to an ethyl or propyl group has been demonstrated to be a particularly effective strategy for increasing potency. Analogs with these extended alkyl chains have shown the highest potency as dopamine uptake inhibitors and are among the most potent for norepinephrine uptake inhibition. google.com These findings highlight that even subtle changes to the morpholine scaffold can lead to substantial differences in biological activity, providing a roadmap for the design of more effective derivatives.

The table below summarizes the effects of various substitutions on the biological activity of 2-phenylmorpholine analogs, based on their in vitro inhibition of dopamine and norepinephrine uptake.

Table 1: Structure-Activity Relationship of 2-Phenylmorpholine Analogs

| Compound | Modification | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) |

|---|---|---|---|

| (S,S)-5a | Unsubstituted | 47 | 37 |

| 5d | N-Methyl | 41 | 38 |

| 5e | N-Ethyl | 25 | 16 |

| 5f | N-Propyl | 21 | 14 |

| 5g | 3-Ethyl | 23 | 19 |

| 5h | 3-Propyl | 6.0 | 9 |

Data sourced from studies on 2-(phenyl)-3,5,5-trimethylmorpholine analogs, which serve as a proxy for understanding the SAR of this compound derivatives. google.com

Binding Interactions with Biomolecules (e.g., DNA, BSA)

The interaction of small molecules with biomacromolecules is a fundamental aspect of pharmacology, influencing their distribution, metabolism, and mechanism of action. While specific studies detailing the binding interactions of this compound with biomolecules such as Deoxyribonucleic acid (DNA) and Bovine Serum Albumin (BSA) are not extensively documented in the current scientific literature, the behavior of related morpholine-containing structures can offer some general insights.

Interaction with Bovine Serum Albumin (BSA): Serum albumins, such as BSA, are major transport proteins in the bloodstream that can bind to a wide variety of drugs, affecting their pharmacokinetic profiles. The binding of a drug to BSA is often studied using techniques like fluorescence spectroscopy, which can reveal information about binding constants, the number of binding sites, and the nature of the interaction forces (e.g., hydrophobic, electrostatic, hydrogen bonding). For a compound with both hydrophobic (phenyl ring) and polar (morpholinone ring) features, interactions with the hydrophobic cavities and polar residues within BSA's binding sites (such as Site I in subdomain IIA) would be anticipated. The specific binding affinity and conformational changes induced in BSA upon binding of this compound would require dedicated biophysical studies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(substituted phenyl)-3,5,5-trimethylmorpholine |

| (S,S)-5a |

| 5d |

| 5e |

| 5f |

| 5g |

Advanced Analytical Methodologies for Research and Impurity Profiling

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., RP-HPLC, UPLC)

Chromatographic techniques are fundamental in the analysis of 2-Methyl-5-phenylmorpholin-3-one, providing the means to separate the compound from starting materials, by-products, and degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful tools for this purpose.

RP-HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. tsijournals.compensoft.net For this compound, a typical RP-HPLC method would involve a C18 or C8 column, which contains a non-polar stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. irejournals.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The lipophilic phenyl group and the polar morpholinone ring of this compound will dictate its retention behavior. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation. researchgate.net

UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase (typically sub-2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. lcms.cz The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency of UPLC is particularly advantageous for resolving complex mixtures and detecting trace-level impurities. chromatographyonline.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5-10 minutes |

This table is illustrative and specific conditions would require experimental optimization.

Spectroscopic and Spectrometric Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the comprehensive analysis of complex mixtures containing this compound and its impurities, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool. nih.gov LC-MS/MS, or tandem mass spectrometry, provides an additional layer of structural information, enabling the confident identification of known and unknown compounds.

After separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. In an LC-MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the m/z of the resulting fragment ions (product ions) is determined. nih.gov This fragmentation pattern is unique to a particular molecule and can be used for its structural elucidation. This technique is highly sensitive and selective, making it ideal for detecting and identifying impurities, even at trace levels. uu.nl

Table 2: Illustrative LC-MS/MS Parameters for Impurity Identification

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan and Product Ion Scan |

| Collision Gas | Argon |

| Collision Energy | Optimized for fragmentation of target ions |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

This table is illustrative and specific conditions would require experimental optimization.

Method Development and Validation for Research-Grade Analysis (e.g., ICH guidelines application in a research context)

The development and validation of analytical methods for this compound are crucial to ensure the reliability and accuracy of the data generated. While the full extent of International Council for Harmonisation (ICH) guidelines is typically applied in later stages of drug development, the principles are highly relevant and can be adapted for a research context to ensure data quality. pensoft.netirejournals.com

Method development involves a systematic process of optimizing various parameters to achieve the desired analytical performance. For an RP-HPLC method, this includes selecting the appropriate column, mobile phase composition, pH, flow rate, and detection wavelength. pensoft.net The goal is to develop a method that is specific, sensitive, and robust.

Once a method is developed, it should be validated to demonstrate its suitability for the intended purpose. Key validation parameters, adapted from ICH guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. pensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By applying these principles in a research setting, scientists can have a high degree of confidence in the analytical data generated for this compound.

Impurity Identification and Characterization in Synthetic Research

During the synthesis of this compound, various impurities can be formed. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. The identification and characterization of these impurities are critical for understanding and controlling the synthetic process.

Impurity profiling involves the use of high-resolution analytical techniques, primarily LC-MS/MS, to detect, identify, and quantify impurities. helsinki.fi The process typically begins with the analysis of a sample of this compound using a high-resolution LC method to separate all components. The mass spectrometer then provides the accurate mass and fragmentation data for each impurity.

By analyzing the mass difference between the main compound and the impurity, and by interpreting the fragmentation pattern, it is often possible to deduce the structure of the impurity. For example, an impurity might be an isomer of the main compound, a product of oxidation or hydrolysis, or a compound formed from an incomplete reaction step. The presence of specific impurities can provide valuable insights into the reaction mechanism and help in optimizing the synthetic route to minimize their formation. sci-hub.se

Applications in Chemical Synthesis and Material Science Research

2-Methyl-5-phenylmorpholin-3-one as a Chiral Building Block in Complex Organic Synthesis

The presence of stereocenters at the C2 and C5 positions makes this compound a potentially valuable chiral building block in asymmetric synthesis. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are then subsequently removed. While specific documented examples of this compound serving as a chiral auxiliary are not extensively reported in publicly available literature, the broader class of phenylmorpholines has seen application in this area. For instance, derivatives of phenylmorpholine have been utilized as precursors in the synthesis of complex targets.

The fundamental value of a chiral building block lies in its ability to introduce a specific three-dimensional arrangement into a molecule, which is often crucial for its biological activity. The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, and chiral morpholine (B109124) derivatives can serve as key intermediates in these synthetic routes.

Use as a Designer Substrate for the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are a major class of organic molecules that form the basis of many pharmaceuticals and functional materials. The this compound structure can theoretically serve as a starting point for the synthesis of other, more complex heterocyclic scaffolds. Methodologies such as multicomponent reactions (MCRs) are powerful tools for the efficient construction of diverse molecular frameworks. nih.govnih.govscispace.com These reactions involve the combination of three or more starting materials in a single step to form a complex product, often with high atom economy and efficiency.

While direct examples of MCRs employing this compound as a primary substrate are not prominent in the literature, the functional groups present in the molecule—a secondary amine, a ketone, and an ether linkage—offer multiple points for chemical modification. These sites could potentially be exploited in condensation reactions, ring-opening and subsequent recyclization reactions, or other transformations to generate novel heterocyclic systems. The development of new synthetic routes to diverse heterocyclic scaffolds remains an active area of research. mdpi.comrsc.org

Development of Functionalized Morpholine Derivatives for Probe Design

Chemical probes are essential tools for studying biological processes. Fluorescent probes, in particular, allow for the visualization of specific molecules or changes in the cellular environment, such as pH. The functionalization of heterocyclic scaffolds is a common strategy in the design of such probes. For example, morpholine-containing dyes have been developed as fluorescent pH sensors. cnr.it In these systems, the morpholine unit can act as a recognition element, where protonation of its nitrogen atom can modulate the fluorescent properties of the attached dye molecule.

Although there are no specific reports detailing the use of this compound in the development of chemical probes, its structure presents opportunities for such functionalization. The phenyl group could be modified with fluorophores, and the nitrogen atom within the morpholine ring could serve as a pH-sensitive switch. The development of novel probes with tailored properties is a continuous effort in chemical biology.

Exploration of Applications in Catalysis Research

In the field of catalysis, organic molecules can act as ligands that coordinate to a metal center, influencing the catalyst's activity and selectivity. The design of new ligands is crucial for the development of novel catalytic systems for a wide range of chemical transformations. Heterocyclic compounds are frequently employed as ligands in transition metal catalysis.

While there is no direct evidence in the scientific literature of this compound being used as a ligand in catalysis research, its structure contains potential donor atoms (nitrogen and oxygen) that could coordinate to a metal. The development of metal complexes with morpholine-derived ligands is an area of interest. The chiral nature of this compound also suggests its potential use in asymmetric catalysis, where a chiral ligand is used to induce enantioselectivity in a chemical reaction. However, specific studies to this effect involving this particular compound have not been found.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is a perpetual goal in organic chemistry. For 2-Methyl-5-phenylmorpholin-3-one, future research will likely focus on creating novel synthetic pathways that are not only high-yielding but also environmentally benign. Current strategies for synthesizing substituted morpholinones often involve multi-step sequences which can be resource-intensive.

Future synthetic routes could explore:

Catalytic Asymmetric Synthesis: While methods for the asymmetric synthesis of some morpholine (B109124) derivatives exist, the development of catalytic enantioselective methods for C3-substituted morpholinones remains a significant challenge. researchgate.netacs.org Future work could focus on developing novel chiral catalysts, such as phosphoric acids or transition metal complexes, to enable the direct and highly enantioselective synthesis of specific stereoisomers of this compound from readily available starting materials.

Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and reaction control. scirea.org Applying flow chemistry to the synthesis of this compound could lead to improved yields, reduced reaction times, and safer handling of reactive intermediates.

Deeper Elucidation of Stereoselective Reaction Mechanisms

The presence of two stereocenters in this compound makes stereocontrol a critical aspect of its synthesis. A thorough understanding of the mechanisms governing stereoselective reactions is paramount for the rational design of synthetic routes that yield the desired stereoisomer with high purity.

Future research in this area should aim to:

Investigate Transition State Geometries: Computational and experimental studies can be employed to elucidate the transition state structures of key stereodetermining steps. This knowledge can help in the design of more selective catalysts and reaction conditions.

Understand the Role of Non-Covalent Interactions: In stereoselective transformations, subtle non-covalent interactions often play a decisive role in dictating the stereochemical outcome. nih.gov Detailed mechanistic studies can unravel the nature and impact of these interactions in the synthesis of this compound.

Explore Kinetic vs. Thermodynamic Control: For reactions that can yield multiple diastereomers, understanding the factors that favor either kinetic or thermodynamic control is crucial for optimizing the synthesis of the desired isomer. inflibnet.ac.in

Advanced Computational Modeling for Precise Property Prediction

In silico methods are becoming increasingly indispensable in modern drug discovery and materials science. numberanalytics.comelsevierpure.comlongdom.org For this compound, advanced computational modeling can provide valuable insights into its physicochemical properties, biological activity, and potential applications, thereby guiding experimental efforts.

Key areas for future computational research include:

ADME-Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of this compound and its analogs. nih.govresearchgate.net This can help in the early-stage assessment of its drug-likeness and potential liabilities.

Conformational Analysis: The three-dimensional conformation of the molecule can significantly influence its interaction with biological targets. Computational methods can be used to explore the conformational landscape of this compound and identify low-energy conformers that are likely to be biologically active.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its chemical behavior and in the interpretation of experimental data.

Identification of Novel Molecular Targets and Pathways

While the morpholine scaffold is prevalent in many approved drugs, the specific molecular targets for this compound are yet to be identified. e3s-conferences.org Uncovering these targets is a critical step towards understanding its potential therapeutic applications.

Future research should focus on:

In Silico Target Fishing: Computational approaches, such as reverse docking and pharmacophore-based screening, can be used to screen large databases of protein structures to identify potential binding partners for this compound. nih.govnih.govbohrium.com

High-Throughput Screening: Experimental high-throughput screening (HTS) of compound libraries against a panel of biological targets can be employed to identify potential hits.

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological system, providing a more direct and unbiased method for target identification.

Exploration of New Research Applications Beyond Traditional Medicinal Chemistry

The applications of morpholine derivatives are not limited to pharmaceuticals. e3s-conferences.org Exploring the potential of this compound in other areas of research could open up new and exciting avenues.

Potential non-medicinal applications to be investigated include:

Agrochemicals: Morpholine derivatives have been successfully used as fungicides and herbicides. e3s-conferences.org The unique substitution pattern of this compound could confer novel properties that are beneficial for agricultural applications.

Materials Science: The rigid, chiral scaffold of this compound could be utilized as a building block for the synthesis of novel polymers, liquid crystals, or other functional materials. e3s-conferences.org The stereochemistry of the molecule could be exploited to create materials with specific optical or chiroptical properties.

Corrosion Inhibition: Certain morpholine derivatives are effective corrosion inhibitors. e3s-conferences.org Investigating the ability of this compound to protect metal surfaces from corrosion could lead to its use in industrial applications.

Addressing Challenges in Synthetic Scale-Up for Research Material Provision

The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production is often fraught with challenges. nih.gov To ensure a sufficient supply of this compound for extensive research, these scale-up issues must be addressed.

Key challenges and future research directions include:

常见问题

Q. Q: What are the common synthetic routes for 2-Methyl-5-phenylmorpholin-3-one, and how do reaction conditions influence yield?

A: The compound is typically synthesized via palladium-catalyzed coupling reactions, such as the Heck reaction, which enables C–C bond formation between aryl halides and alkenes/alkynes. Key parameters include solvent choice (e.g., dichloromethane or ethanol), catalyst loading (palladium complexes like Pd(OAc)₂), and temperature control to minimize side reactions. For example, elevated temperatures (>80°C) may degrade sensitive intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .

Advanced Synthesis

Q. Q: How can researchers optimize stereoselectivity in the synthesis of this compound derivatives?

A: Chiral auxiliaries or enantioselective catalysts (e.g., Cu(I)/bisoxazoline complexes) can direct stereochemistry. Computational modeling (DFT studies) helps predict transition states to refine catalyst design. Reaction monitoring via in-situ FTIR or HPLC ensures real-time adjustment of parameters like pH and solvent polarity, which critically impact enantiomeric excess (ee) .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the structure of this compound?

A:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl group integration at δ 7.2–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 246.149).

- IR : Carbonyl stretches (~1700 cm⁻¹) validate the morpholinone ring .

Advanced Structural Analysis

Q. Q: How can crystallographic data resolve ambiguities in bond geometry or tautomerism?

A: Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C=O vs. C–O in the morpholinone ring). For tautomeric forms, synchrotron radiation improves resolution of electron density maps, distinguishing between keto-enol or amide-iminol equilibria .

Purity and Impurity Profiling

Q. Q: What chromatographic methods are recommended for detecting trace impurities?

A: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts. For co-eluting impurities, orthogonal methods like HILIC or 2D-LC enhance separation .

Advanced Impurity Analysis

Q. Q: How to identify and quantify unknown impurities at <0.1% levels?

A: LC-MS/MS with electrospray ionization (ESI) detects low-abundance species. Structural elucidation via tandem MS fragmentation and comparison with spectral libraries (e.g., NIST) is critical. For quantification, use internal standards (e.g., deuterated analogs) to correct matrix effects .

Data Contradictions

Q. Q: How to address discrepancies between computational predictions and experimental bioactivity data?

A: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in molecular docking simulations. Validate binding poses via mutagenesis or competitive binding assays. Cross-check experimental conditions (e.g., buffer ionic strength) that may alter ligand-receptor interactions .

Pharmacological Profiling

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.

- Cellular Uptake : LC-MS quantification in cell lysates after incubation.

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids .

Stability Studies

Q. Q: How to design accelerated stability studies under ICH guidelines?

A: Expose the compound to:

- Thermal Stress : 40°C/75% RH for 6 months.

- Photolysis : 1.2 million lux-hours UV/vis exposure.

- Hydrolysis : pH 1–13 buffers at 60°C. Monitor degradation via stability-indicating HPLC .

Computational Modeling

Q. Q: What strategies improve docking accuracy for morpholinone derivatives?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。